(E)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylprop-2-en-1-one
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Description
(E)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C22H21N3O and its molecular weight is 343.43. The purity is usually 95%.
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Biological Activity
The compound (E)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylprop-2-en-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of pyrazole derivatives against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. The results demonstrated that certain analogs exhibited IC50 values ranging from 2.13 µM to 4.46 µM, indicating potent activity against these cancer types while showing minimal toxicity to normal cells (HEK-293T) .
-
Mechanism of Action :
- The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. Molecular docking studies revealed that these compounds bind effectively to the colchicine-binding site of tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. Preliminary studies indicate promising results in animal models, showing reduced tumor growth rates and improved survival rates compared to control groups.
Data Tables
The following table summarizes key findings regarding the biological activity of related pyrazole compounds:
Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 2.13 | Tubulin polymerization inhibition |
Compound B | SiHa | 3.60 | Apoptosis induction |
Compound C | PC-3 | 4.46 | Cell cycle arrest |
Properties
IUPAC Name |
(E)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-24-14-19(13-23-24)21-16-25(15-18-9-5-6-10-20(18)21)22(26)12-11-17-7-3-2-4-8-17/h2-14,21H,15-16H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWLMIVNTLWQKE-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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